molecular formula C16H22N2S2 B3050077 3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione CAS No. 23515-03-9

3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione

Cat. No.: B3050077
CAS No.: 23515-03-9
M. Wt: 306.5 g/mol
InChI Key: RLAGJAZCYNFGCN-UHFFFAOYSA-N
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Description

3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound that belongs to the class of thiadiazines.

Biochemical Analysis

Biochemical Properties

3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, by binding to their active sites . The interaction between this compound and these enzymes can lead to the modulation of various biochemical pathways, affecting cellular processes and functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of transcription factors, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the production and utilization of energy within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation . For example, it can inhibit the activity of proteases by forming a stable complex with the enzyme, preventing it from cleaving its substrate. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound has been found to be relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have beneficial effects, such as antimicrobial and antifungal activity . At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites within the cell. For example, it can inhibit the activity of enzymes involved in glycolysis, leading to a decrease in the production of ATP and other energy-rich molecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Additionally, this compound can bind to proteins within the cell, affecting its localization and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can affect mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione typically involves a one-pot domino reaction. This reaction is carried out between a pre-formed dithiocarbamate, formaldehyde, and an amino acid component . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to ensure a high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiadiazolidine derivatives, and various substituted thiadiazines .

Scientific Research Applications

3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione has found applications in several scientific research areas:

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyltetrahydro-2H-1,3,5-thiadiazine-2-thione
  • 3-cyclopentyl-5-substituted-3,4,5,6-tetrahydro-2H-1,3,5-thiadiazine-2-thione

Uniqueness

3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl and cyclohexyl groups enhances its lipophilicity and cellular uptake, making it a valuable compound for drug development and other applications .

Properties

IUPAC Name

3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2S2/c19-16-17(11-14-7-3-1-4-8-14)12-18(13-20-16)15-9-5-2-6-10-15/h1,3-4,7-8,15H,2,5-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAGJAZCYNFGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CN(C(=S)SC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178083
Record name 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-cyclohexyl-3-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23515-03-9
Record name 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-cyclohexyl-3-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023515039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-cyclohexyl-3-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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